molecular formula C16H19NO3 B602102 N-Benzyl Epinephrine CAS No. 1095714-91-2

N-Benzyl Epinephrine

Cat. No. B602102
CAS RN: 1095714-91-2
M. Wt: 273.33
InChI Key:
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Description

N-Benzyl Epinephrine, also known as Epinephrine Impurities, is a compound with the CAS Registry# 1095714-91-2 . It is not classified as a hazardous compound . The IUPAC name for N-Benzyl Epinephrine is 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol .


Synthesis Analysis

The synthesis of N-Benzyl Epinephrine involves a three-step process . The first step involves a reaction between catechol and chloroacetyl chloride using an aluminum chloride catalyst, resulting in 3,4-dihydroxyphenyl acetyl chloride . Next, N-Benzyl Epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as a solvent . The final step involves the addition of hydrogen gas using a 10%Pd/C catalyst to produce racemic epinephrine .


Molecular Structure Analysis

The molecular formula of N-Benzyl Epinephrine is C16H19NO3 . The structure includes a benzyl group attached to an epinephrine molecule .

Scientific Research Applications

Pharmaceutical Reference Standards

N-Benzyl Epinephrine is used as a reference standard in pharmaceutical research, particularly in ion-exchange chromatography (IC) applications. This technique is essential for the separation and quantification of anions and cations in aqueous samples, which is crucial for environmental or food analysis and quality control .

Toxicology Studies

The compound’s interactions with toxic cations have been studied to understand its behavior in solution. For instance, its thermodynamic interactions with cations like methylmercury(II) and dioxouranium(VI) are investigated to evaluate the sequestering ability of adrenaline derivatives towards these toxic substances .

Neuroprotection Research

In neuroscientific research, derivatives of N-Benzyl Epinephrine, such as macamides, have been identified for their neuroprotective properties. These compounds are studied for their potential to protect nerve cells against damage from neurodegenerative diseases or injury .

Chemical Synthesis and Purification

N-Benzyl Epinephrine serves as an intermediate in the synthesis of pure epinephrine. The processes involved in the resolution of racemic epinephrine to its pure form are critical for producing medications used in emergency treatments, such as for severe allergic reactions and acute asthma attacks .

Analytical Chemistry

As an impurity standard, rac Adrenaline Impurity D is used in analytical chemistry to ensure the purity and quality of adrenaline in pharmaceutical preparations. It helps in identifying and quantifying the presence of impurities in drug formulations .

Safety and Handling Protocols

The compound is also important in developing safety data sheets and handling protocols. Understanding its properties and potential hazards is essential for laboratory safety and the development of appropriate emergency procedures .

Future Directions

Research on imidazole- and benzimidazole-based drug discovery and development, which includes compounds like N-Benzyl Epinephrine, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHZTNWVCNPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171362
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1095714-91-2
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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